molecular formula C24H26N4O2S B2691127 N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide CAS No. 438574-71-1

N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

Cat. No.: B2691127
CAS No.: 438574-71-1
M. Wt: 434.56
InChI Key: LLFIHSWZMQQIOW-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is a complex organic compound that features both indole and quinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Moiety: Starting with a suitable precursor, such as tryptamine, the indole ring is constructed through cyclization reactions.

    Quinazoline Synthesis: The quinazoline ring is synthesized separately, often starting from anthranilic acid derivatives.

    Coupling Reaction: The indole and quinazoline intermediates are then coupled through a series of condensation reactions, typically involving amide bond formation under conditions such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The indole and quinazoline rings can be oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can target the carbonyl groups present in the quinazoline moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce alcohol derivatives of the quinazoline moiety.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide involves its interaction with specific molecular targets. The indole moiety can interact with proteins and enzymes, potentially inhibiting their activity. The quinazoline moiety may bind to DNA or RNA, affecting gene expression and cellular function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-thioxo-1H-quinazolin-3-yl)hexanamide: Similar structure but with a thioxo group instead of a sulfanylidene group.

    N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-oxo-1H-quinazolin-3-yl)hexanamide: Similar structure but with an oxo group instead of a sulfanylidene group.

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is unique due to the presence of both indole and quinazoline moieties, which confer distinct chemical and biological properties. The sulfanylidene group also adds to its uniqueness, potentially affecting its reactivity and interactions with biological targets.

Properties

CAS No.

438574-71-1

Molecular Formula

C24H26N4O2S

Molecular Weight

434.56

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

InChI

InChI=1S/C24H26N4O2S/c29-22(25-14-13-17-16-26-20-10-5-3-8-18(17)20)12-2-1-7-15-28-23(30)19-9-4-6-11-21(19)27-24(28)31/h3-6,8-11,16,26H,1-2,7,12-15H2,(H,25,29)(H,27,31)

InChI Key

LLFIHSWZMQQIOW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=S

solubility

not available

Origin of Product

United States

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